8-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl acetate
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Overview
Description
(8-methoxy-3,4-dihydro-2H-chromen-3-yl) acetate is a chemical compound belonging to the class of chromenes. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of a methoxy group at the 8th position and an acetate group at the 3rd position of the chromene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-methoxy-3,4-dihydro-2H-chromen-3-yl) acetate typically involves the reaction of 8-methoxy-3,4-dihydro-2H-chromen-3-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired acetate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
(8-methoxy-3,4-dihydro-2H-chromen-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or amines (e.g., methylamine) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 8-hydroxy-3,4-dihydro-2H-chromen-3-yl acetate.
Reduction: Formation of 8-methoxy-3,4-dihydro-2H-chromen-3-ol.
Substitution: Formation of various substituted chromene derivatives depending on the reagent used.
Scientific Research Applications
(8-methoxy-3,4-dihydro-2H-chromen-3-yl) acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (8-methoxy-3,4-dihydro-2H-chromen-3-yl) acetate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine hydrochloride: Similar structure but with an amine group instead of an acetate group.
2H/4H-chromenes: A class of compounds with similar chromene structures but different substituents at various positions
Uniqueness
(8-methoxy-3,4-dihydro-2H-chromen-3-yl) acetate is unique due to the presence of both a methoxy group and an acetate group, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
91520-04-6 |
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Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(8-methoxy-3,4-dihydro-2H-chromen-3-yl) acetate |
InChI |
InChI=1S/C12H14O4/c1-8(13)16-10-6-9-4-3-5-11(14-2)12(9)15-7-10/h3-5,10H,6-7H2,1-2H3 |
InChI Key |
HLMFSIJUIGQEJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2=C(C(=CC=C2)OC)OC1 |
Origin of Product |
United States |
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